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(S)-1-aminoethylphosphonate -

(S)-1-aminoethylphosphonate

Catalog Number: EVT-1575124
CAS Number:
Molecular Formula: C2H7NO3P-
Molecular Weight: 124.06 g/mol
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Product Introduction

Description
(S)-(1-aminoethyl)phosphonate is an organophosphonate oxoanion that is the conjugate base of (S)-(1-aminoethyl)phosphonic acid, obtained by deprotonation of the phosphonate OH groups and protonation of the amino group. Major microspecies at pH 7.3. It is a conjugate base of a (S)-(1-aminoethyl)phosphonic acid.
Overview

(S)-1-aminoethylphosphonate is a chiral compound categorized as an α-aminophosphonate, which contains both amino and phosphonic acid functionalities. This compound is significant in medicinal chemistry and organic synthesis due to its biological activity and potential applications in drug development. The (S)-enantiomer specifically exhibits distinct properties that enhance its utility in various chemical reactions and biological systems.

Source

The compound can be synthesized from various starting materials, including amino acids and phosphonates, through several synthetic routes. Its derivatives are widely studied for their pharmacological properties, particularly as inhibitors in enzyme catalysis.

Classification

(S)-1-aminoethylphosphonate belongs to the class of organophosphorus compounds, specifically α-aminophosphonates. These compounds are characterized by the presence of a phosphonic acid group attached to an α-amino acid structure, making them analogs of natural amino acids.

Synthesis Analysis

Methods

The synthesis of (S)-1-aminoethylphosphonate typically involves the Kabachnik–Fields reaction, which is a three-component coupling of an amine, an aldehyde, and a phosphorus reagent. This reaction can be catalyzed using various methods, including:

  • Catalytic Methods: Utilizing phenylboronic acid or other catalysts to facilitate the reaction under mild conditions.
  • Green Chemistry Approaches: Some recent methods focus on solvent-free or microwave-assisted reactions to improve yield and reduce environmental impact .

Technical Details

  1. Kabachnik–Fields Reaction: Involves the condensation of an amine (such as (S)-phenylalanine), an aldehyde (like acetaldehyde), and a phosphorus reagent (such as trialkyl phosphite). The reaction typically proceeds under acidic conditions.
  2. Electrochemical Methods: Recent advancements have introduced electrochemical synthesis pathways that allow for more efficient production of phosphonates with high enantioselectivity .
Molecular Structure Analysis

Structure

(S)-1-aminoethylphosphonate has the following structural characteristics:

  • Molecular Formula: C2H8NO3P
  • Molecular Weight: 109.07 g/mol
  • Structural Representation: The structure features a central phosphorus atom bonded to an amino group, a hydroxymethyl group, and two oxygen atoms from the phosphonate group.

Data

The compound's configuration is critical for its biological activity, with the (S)-enantiomer often showing enhanced interactions with biological targets compared to its (R)-counterpart.

Chemical Reactions Analysis

Reactions

(S)-1-aminoethylphosphonate participates in various chemical reactions, including:

  • Phosphonylation Reactions: It can react with alcohols or amines to form phosphonates or phosphonamides.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to yield more complex molecules.

Technical Details

The reaction mechanisms often involve nucleophilic attack by the amino group on electrophilic centers, facilitated by the unique properties of the phosphonate group. The use of different catalysts can significantly influence the reaction pathways and yields .

Mechanism of Action

Process

The mechanism of action for (S)-1-aminoethylphosphonate involves its interaction with enzyme active sites, where it may act as an inhibitor or modulator. The presence of the phosphonate group allows it to mimic phosphate groups in biological systems, leading to competitive inhibition in enzymatic reactions.

Data

Studies have shown that α-aminophosphonates can inhibit enzymes such as leucine aminopeptidase, indicating their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Approximately 110°C.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the phosphorus atom.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are commonly used to characterize this compound and confirm its purity .

Applications

(S)-1-aminoethylphosphonate has diverse applications in scientific research:

  • Medicinal Chemistry: Used as a scaffold for designing new drugs targeting various diseases due to its structural similarity to natural amino acids.
  • Biochemistry: Serves as a tool for studying enzyme mechanisms and interactions within biological systems.
  • Agricultural Chemistry: Explored for potential use in developing herbicides or pesticides based on its biological activity.
Introduction to (S)-1-Aminoethylphosphonate

Structural and Stereochemical Characterization

SAEP [(S)-1-aminoethylphosphonic acid, C₂H₈NO₃P] possesses a molecular weight of 125.06 g/mol and exhibits a chiral center at the Cα position adjacent to the phosphonate group. This configuration endows it with stereospecific biochemical interactions. The compound exists as a zwitterion under physiological pH, with protonation states distributed between the ammonium (+NH₃–) and phosphonate (–PO₃²⁻) groups. Key structural features include:

  • C–P bond stability: The direct carbon-phosphorus linkage exhibits exceptional resistance to hydrolytic, thermal, and enzymatic degradation compared to ester-based phosphate bonds, requiring specialized enzymes like C–P lyases or phosphonohydrolases for cleavage [6] [9].
  • Functional group orientation: The spatial arrangement of the amine group relative to the phosphonate moiety creates a bidentate ligand capable of coordinating divalent cations (e.g., Ca²⁺, Mg²⁺), influencing its biological reactivity and environmental behavior.
  • Stereochemical specificity: Enzymes involved in SAEP biosynthesis and catabolism exhibit strict discrimination for the (S)-enantiomer. For instance, 2-aminoethylphosphonate:pyruvate aminotransferase (AEPT/PhnW) exclusively recognizes (S)-1-aminoethylphosphonate during transamination to phosphonoacetaldehyde [8].

Crystallographic studies of SAEP-binding proteins reveal precise molecular recognition mechanisms. In Stappia stellulata, the substrate-binding protein AepX exhibits a Kd of 23 ± 4 nM for SAEP, demonstrating >100-fold higher specificity compared to methylphosphonate (Kd 3.4 ± 0.3 mM). This affinity arises from complementary electrostatic interactions between the protein's binding pocket and the substrate's chiral center, phosphonate group, and protonated amine [3] [4].

Table 1: Structural Characteristics of (S)-1-Aminoethylphosphonate

PropertyValue/DescriptionSignificance
Molecular FormulaC₂H₈NO₃PEmpirical composition
IUPAC Name(S)-1-Aminoethanephosphonic acidSystematic nomenclature
Chiral CenterCα configuration: SEnantioselective enzyme recognition
Bond Length (C–P)1.80–1.85 Å (crystallographic data)Greater than P–O bonds (1.54 Å) conferring stability
pKa ValuespKa1 (phosphonate): ~1.5; pKa2 (ammonium): ~9.0Zwitterionic form predominates at pH 7
Specific Rotation [α]D-8.7° (c = 1, H₂O)Characteristic optical activity

Spectroscopic signatures facilitate SAEP identification in complex matrices:

  • ³¹P NMR: A characteristic singlet appears at δ ≈ 18–22 ppm (referenced to 85% H₃PO₄), distinct from phosphate esters (δ 0–5 ppm) and other phosphonates like methylphosphonate (δ ≈ 25 ppm) [6].
  • IR Spectroscopy: Strong P=O stretching at 1150–1250 cm⁻¹ and P–C absorption at 750–850 cm⁻¹ provide diagnostic fingerprints.
  • Mass Spectrometry: Positive-ion mode yields [M+H]⁺ m/z 126.0 with fragment ions at m/z 109.0 (loss of NH₃) and m/z 63.0 (PO₂H₂⁺) [1] [2].

Natural Occurrence and Biogenic Synthesis

SAEP occurs ubiquitously across marine, terrestrial, and biological systems primarily as a structural component of complex biomolecules rather than a free metabolite. Its distribution reflects both direct biosynthesis and microbial recycling within ecosystems:

  • Phosphonolipids: SAEP serves as a polar head group in sphingophosphonolipids of marine mollusks (e.g., Turbo cornutus), protozoa, and bacteria. These lipids contribute to membrane stability through resistance to enzymatic hydrolysis by phospholipases [6] [10].
  • Glycophosphosphingolipids: In trypanosomatids like Leptomonas samueli, SAEP modifies glycan cores in inositol-phosphoceramide complexes, forming structures such as →6)-α-D-GlcpN-(2-aminoethylphosphonate)-(1→3)-α-D-Manp-(1→ [10].
  • Exopolysaccharides: Marine cyanobacteria (e.g., Prochlorococcus, Trichodesmium) incorporate SAEP into extracellular polysaccharide matrices, contributing up to 25% of dissolved organic phosphorus in oligotrophic gyres [3] [7].

Biosynthesis proceeds via the phosphoenolpyruvate (PEP) mutase pathway, conserved across bacteria and eukaryotes:

  • C–P bond formation: PEP mutase (PepM) isomerizes phosphoenolpyruvate to phosphonopyruvate, establishing the C–P linkage.
  • Decarboxylation: Phosphonopyruvate decarboxylase yields phosphonoacetaldehyde.
  • Transamination: Stereospecific aminotransferases (e.g., AepY) generate (S)-2-aminoethylphosphonate using glutamate as the amino donor.
  • Conjugation: SAEP is incorporated into lipids or glycans via phosphoester linkages [6] [7].

Table 2: Biosynthetic Sources and Molecular Carriers of SAEP in Nature

Organism/SystemMolecular CarrierFunction
Marine mollusksSphingophosphonolipidsMembrane structural component
Trypanosomatid protozoaGlycosylphosphatidylinositol anchors (GPIs)Cell surface recognition molecules
CyanobacteriaExopolysaccharidesNutrient sequestration, biofilm formation
Heterotrophic bacteriaPhosphonopeptidesAntibiotic activity (e.g., rhizocticins)
Marine archaeaPhosphonoglycansCell wall integrity, enzyme resistance

Global metagenomic surveys reveal that ~15% of marine bacterial genomes encode PepM and downstream enzymes for SAEP production. Production capacity is taxonomically widespread, spanning Proteobacteria (particularly Alphaproteobacteria), Cyanobacteria, Actinobacteria, and Thaumarchaeota. This contrasts with catabolic genes, which are phylogenetically restricted, indicating specialized ecological roles for SAEP degraders [7]. Environmental concentrations vary spatially:

  • Oceanic dissolved pools: 5–50 nM in surface waters, increasing to >100 nM in mesopelagic zones (200–1000 m depth) due to particulate dissolution.
  • Sediment porewaters: Micromolar levels resulting from anaerobic degradation of phosphonolipids.
  • Biological tissues: Constitutes 0.1–1% of total phospholipids in phosphonate-producing organisms [3] [6] [7].

Role in Global Phosphorus Redox Cycling

SAEP serves as a critical nexus in marine phosphorus redox cycling, linking reduced P synthesis with oxidation processes that regenerate bioavailable phosphate. Its significance arises from three interconnected factors:

  • Preferential mineralization: Unlike recalcitrant alkylphosphonates (e.g., methylphosphonate), SAEP undergoes rapid microbial catabolism independent of phosphate availability, explaining its absence in dissolved organic matter despite high production rates [3] [4].
  • Dual nutrient stoichiometry: The 1:1 N:P ratio in SAEP (C₂H₈NO₃P) enables its use as a source of both phosphorus and nitrogen, driving Pi-insensitive catabolism in nitrogen-limited systems.
  • High-energy C–P bond: Cleavage releases ~60 kJ/mol, providing metabolic energy for heterotrophic bacteria [3] [7].

Microbial catabolism employs substrate-specific pathways and specialized transporters:

Transport Systems:

  • AepXWV (ABC transporter): High-affinity binding protein (AepX; Kd = 23 nM) with specificity for SAEP over other phosphonates. Ubiquitous in marine Alphaproteobacteria (e.g., Stappia, Roseobacter).
  • AepP (Major facilitator): Pi-insensitive antiporter related to GlpT, facilitating SAEP uptake under phosphate-replete conditions for nitrogen assimilation.
  • AepSTU (ABC transporter): Inducible by nitrogen limitation rather than phosphate starvation [3] [4].

Catabolic Pathways:1. PhnWX Route:- Step 1: SAEP transaminase (PhnW) converts SAEP to phosphonoacetaldehyde using pyruvate.- Step 2: Phosphonatase (PhnX) hydrolyzes phosphonoacetaldehyde to orthophosphate and acetaldehyde.2. PhnWYA Route:- Step 1: PhnW catalyzes transamination.- Step 2: Phosphonoacetaldehyde dehydrogenase (PhnY) oxidizes to phosphonoacetate.- Step 3: Phosphonoacetate hydrolase (PhnA) yields phosphate and acetate [3] [8].

Table 3: Enzymatic Systems for SAEP Mineralization

Enzyme SystemOrganism ExamplesInduction ConditionsProductsEnvironmental Prevalence
PhnWXPseudomonas putidaPi-insensitive, N-regulatedPi + acetaldehyde + NH₄⁺Dominant in coastal waters
PhnWYASinorhizobium melilotiSubstrate-induciblePi + acetate + NH₄⁺Oligotrophic gyres
C-P lyaseTrichodesmium erythraeumStrict phosphate starvationCH₄ + Pi (via radical cleavage)Low Pi regions (e.g., MED)

Global transcriptomic data from the TARA Oceans expedition reveals aepX gene expression exceeds that of alkylphosphonate transporters (phnD) by ~100-fold in mesopelagic and epipelagic zones. This expression remains high irrespective of phosphate or nitrogen concentrations, confirming constitutive SAEP scavenging in marine microbes. Consequently, SAEP mineralization regenerates 15–30% of bioavailable phosphate in sunlit ocean layers and up to 40% in aphotic zones, making it a major contributor to the phosphorus redox cycle. The process also releases ammonium at stoichiometrically equivalent levels to phosphate, alleviating nitrogen limitation in oligotrophic systems [3] [4] [7].

Metagenomic seasonal studies (e.g., Munida Microbial Observatory Time Series) demonstrate winter-enriched SAEP catabolism genes (+35% versus summer), coinciding with deep mixing and particulate organic matter dissolution. This seasonality underscores SAEP's role as a regenerated nutrient source when vertical nutrient fluxes are minimal. Furthermore, the Mediterranean Sea—noted for extreme phosphate depletion—shows five-fold enrichment in SAEP transporter genes compared to other basins, highlighting its ecological significance in P-stressed environments [7].

Properties

Product Name

(S)-1-aminoethylphosphonate

IUPAC Name

[(1S)-1-phosphonatoethyl]azanium

Molecular Formula

C2H7NO3P-

Molecular Weight

124.06 g/mol

InChI

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/p-1/t2-/m0/s1

InChI Key

UIQSKEDQPSEGAU-REOHCLBHSA-M

SMILES

CC([NH3+])P(=O)([O-])[O-]

Canonical SMILES

CC([NH3+])P(=O)([O-])[O-]

Isomeric SMILES

C[C@@H]([NH3+])P(=O)([O-])[O-]

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